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Compound of Interest

Compound Name: CB2R-IN-1

Cat. No.: B1487507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the well-characterized cannabinoid receptor

2 (CB2R) antagonist/inverse agonist, SR144528. A direct comparison with "CB2R-IN-1" could

not be conducted as extensive searches yielded no publicly available data for a compound with

this designation. It is possible that "CB2R-IN-1" is an internal, unpublished, or alternative name

for a different compound. The following sections detail the functional assay performance of

SR144528, supported by experimental data and protocols, to serve as a valuable resource for

researchers in the field.

Quantitative Data Summary: SR144528
The following table summarizes the key quantitative parameters of SR144528 in various

functional assays, highlighting its high potency and selectivity for the CB2 receptor.
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Parameter Value
Species/Cell
Line

Assay Type Reference

Binding Affinity

(Ki)
0.6 nM

Rat Spleen &

Cloned Human

CB2

Radioligand

Binding ([³H]-CP

55,940)

[1][2][3]

400 nM

Rat Brain &

Cloned Human

CB1

Radioligand

Binding ([³H]-CP

55,940)

[1][3]

Antagonist

Potency (IC50)
39 nM

hCB2-expressing

cells

MAPK Activity

Assay (vs. CP

55,940)

[1][3]

20 nM
Human Tonsillar

B-cells

B-cell Activation

Assay (vs. CP

55,940)

[1][3]

Antagonist

Potency (EC50)
10 nM

hCB2-expressing

cells

Adenylyl Cyclase

Inhibition (vs. CP

55,940)

[1][3]

Inverse Agonist

Potency (EC50)
26 ± 6 nM CHO-CB2 cells

Adenylyl Cyclase

Activity
[2]

In Vivo Efficacy

(ED50)

0.35 - 0.36

mg/kg (p.o.)
Mouse

Ex vivo [³H]-CP

55,940 binding in

spleen

[1][3]

Signaling Pathways
SR144528 has been shown to act as both a competitive antagonist of CB2R agonists and as

an inverse agonist, modulating key intracellular signaling pathways.

Antagonism of Agonist-Induced Gαi/o Signaling
SR144528 effectively blocks the canonical Gαi/o-protein coupled signaling cascade initiated by

CB2R agonists like CP 55,940. This includes the inhibition of adenylyl cyclase and the
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subsequent decrease in cyclic AMP (cAMP) levels, as well as the modulation of mitogen-

activated protein kinase (MAPK) pathways.[1][3][4][5]

SR144528 Antagonism of CB2R Agonist Signaling
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Caption: SR144528 blocks agonist binding to CB2R, preventing Gαi/o-mediated signaling.
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.researchgate.net/figure/Experimental-timeline-for-CB2R-modulation-treatments-CB2R-cannabinoid-2-receptor_fig1_349790644
https://pmc.ncbi.nlm.nih.gov/articles/PMC6035094/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2435344/
https://www.ncbi.nlm.nih.gov/books/NBK6154/
https://www.benchchem.com/product/b1487507?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1487507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In the absence of an agonist, SR144528 can act as an inverse agonist, reducing the basal

constitutive activity of the CB2 receptor. This leads to an increase in adenylyl cyclase activity

and cAMP levels.[2][6][7]

Inverse Agonist Action of SR144528 on CB2R
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Caption: SR144528 reduces the constitutive activity of CB2R, leading to increased cAMP.
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Detailed methodologies for key functional assays are crucial for the replication and validation of

experimental findings.

Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a compound for the CB2 receptor.

Workflow for Competitive Radioligand Binding Assay
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and varying concentrations of SR144528

Separate bound from
free radioligand (filtration)

Quantify bound radioactivity
(scintillation counting)

Analyze data to determine
IC50 and calculate Ki
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Caption: General workflow for determining the binding affinity of SR144528.

Protocol Details:
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Membrane Preparation: Homogenize cells or tissues expressing the CB2 receptor in a

suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

Resuspend the membrane pellet in the assay buffer.

Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled CB2R

ligand (e.g., [³H]-CP 55,940) with the cell membranes in the presence of a range of

concentrations of SR144528.[1][8]

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to

separate the membrane-bound radioligand from the unbound radioligand.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the SR144528

concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation.[1]

Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to modulate the production of cyclic

AMP (cAMP), a key second messenger in the CB2R signaling pathway.

Protocol Details:

Cell Culture: Culture cells stably expressing the human CB2 receptor (e.g., CHO-hCB2) in

appropriate media.

Assay Setup: Plate the cells in a multi-well plate. On the day of the assay, wash the cells and

incubate them in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent

cAMP degradation.[1][2]

Treatment:

Antagonism: Pre-incubate the cells with varying concentrations of SR144528 before

adding a fixed concentration of a CB2R agonist (e.g., CP 55,940) and a stimulator of

adenylyl cyclase (e.g., forskolin).[1]
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Inverse Agonism: Incubate the cells with varying concentrations of SR144528 in the

presence of forskolin alone.[2]

Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular

cAMP levels using a suitable detection kit (e.g., ELISA, HTRF).

Data Analysis: Normalize the data to the forskolin-only control. For antagonism, calculate the

EC50 value for the reversal of agonist-induced inhibition. For inverse agonism, calculate the

EC50 for the stimulation of cAMP production.[1][2]

Mitogen-Activated Protein Kinase (MAPK) Activation
Assay
This assay assesses the modulation of the MAPK/ERK signaling pathway, which is also

downstream of CB2R activation.

Protocol Details:

Cell Culture and Starvation: Culture cells expressing the CB2 receptor. Prior to the assay,

starve the cells in a serum-free medium to reduce basal MAPK activity.

Treatment: Pre-incubate the starved cells with different concentrations of SR144528,

followed by stimulation with a CB2R agonist (e.g., CP 55,940).[1]

Cell Lysis: Lyse the cells at a specific time point after agonist addition to extract total protein.

Detection: Measure the levels of phosphorylated MAPK (p-MAPK/p-ERK) and total MAPK

using methods such as Western blotting or specific ELISA kits.[2]

Data Analysis: Quantify the p-MAPK signal and normalize it to the total MAPK signal.

Determine the IC50 of SR144528 for the inhibition of agonist-induced MAPK

phosphorylation.[1]

Conclusion
SR144528 is a potent and selective CB2 receptor antagonist and inverse agonist that has been

extensively characterized in a variety of functional assays. Its sub-nanomolar binding affinity for
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the CB2 receptor and significant selectivity over the CB1 receptor make it an invaluable tool for

investigating the physiological and pathophysiological roles of the CB2 receptor.[1][3] The

detailed experimental protocols provided in this guide should aid researchers in designing and

interpreting their own studies involving CB2R modulation. Further research is required to

identify and characterize the compound referred to as "CB2R-IN-1" to enable a direct and

meaningful comparison with established ligands like SR144528.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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